molecular formula C8H15N B2676547 2,2-Dicyclopropylethan-1-amine CAS No. 142913-40-4

2,2-Dicyclopropylethan-1-amine

Cat. No.: B2676547
CAS No.: 142913-40-4
M. Wt: 125.215
InChI Key: BKVXMCNNRQIGRK-UHFFFAOYSA-N
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Description

Context within Cyclopropyl-Substituted Amine Chemistry

Cyclopropyl-substituted amines are a significant subclass of organic compounds that merge the distinct electronic and steric properties of the cyclopropane (B1198618) ring with the functionality of a nitrogen atom. acs.orgnih.gov The cyclopropyl (B3062369) group is a common motif in medicinal chemistry, valued for its ability to introduce conformational constraints, enhance metabolic stability, and modulate the electronic properties of a molecule. longdom.orghyphadiscovery.com

The three-membered ring of cyclopropane is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. longdom.org This strain results in unique physical and chemical properties. The C-C bonds have increased p-orbital character, and the C-H bonds are shorter and stronger than in typical alkanes. hyphadiscovery.com These features can lead to several advantageous effects in drug design, such as:

Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, leading to a more favorable interaction with its biological target. longdom.org

Metabolic Stability: The high C-H bond dissociation energy can make the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can be used as an isosteric replacement for other groups like alkenes or isopropyl moieties to fine-tune properties such as lipophilicity and pKa.

However, the presence of the amine group directly attached to or near the cyclopropyl ring can sometimes lead to undesirable metabolic pathways, such as CYP-mediated bioactivation. hyphadiscovery.com

Within this chemical space, 2,2-Dicyclopropylethan-1-amine represents a molecule with a geminal dicyclopropyl arrangement—two cyclopropyl rings attached to the same carbon atom. This structural feature is expected to amplify the characteristics conferred by a single cyclopropyl group, potentially leading to enhanced conformational rigidity and unique steric hindrance around the ethylamine (B1201723) backbone.

Chemical Significance of the this compound Scaffold in Organic Synthesis

A molecular scaffold is a core structure from which a library of diverse compounds can be synthesized. acs.org Cyclopropylamines, in general, are valuable scaffolds and synthetic intermediates, often participating in ring-opening or cycloaddition reactions. acs.orgnih.govchemrxiv.org The this compound structure, with its primary amine and dual cyclopropyl groups, represents a potentially valuable scaffold for creating novel chemical entities.

The significance of this scaffold lies in its potential as a building block. The primary amine serves as a versatile handle for a wide array of chemical transformations, including acylation, alkylation, and participation in the formation of various nitrogen-containing heterocycles. The dicyclopropylmethyl group provides a unique, sterically demanding, and lipophilic domain that can be explored for its influence on the biological activity of derivative compounds.

A plausible and common synthetic route to access this scaffold is through the reductive amination of the corresponding ketone, dicyclopropyl ketone. thieme-connect.commasterorganicchemistry.com Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine (in this case, ammonia (B1221849) or an ammonia equivalent) to form an imine, which is then reduced in situ to the target amine. masterorganicchemistry.comlibretexts.org The reaction of dicyclopropyl ketone itself has been a subject of study, exhibiting unusual behavior under certain reductive conditions, such as the Favorskii-Nazarov reaction, which highlights the unique reactivity imparted by the cyclopropyl groups. pnas.org

The availability of this compound allows for its use in creating spirocyclic systems or as a key component in the synthesis of complex molecules where the dicyclopropyl moiety can probe specific binding pockets in biological targets. acs.org

Table 1: Chemical Properties of this compound (Data sourced from publicly available chemical supplier information)

PropertyValueReference
CAS Number 142913-40-4 fluorochem.co.uk
Molecular Formula C₈H₁₅N fluorochem.co.uk
Molecular Weight 125.21 g/mol fluorochem.co.uk
Purity Typically ≥95% fluorochem.co.uk
Canonical SMILES NCC(C1CC1)C1CC1 fluorochem.co.uk
InChI Key BKVXMCNNRQIGRK-UHFFFAOYSA-N fluorochem.co.uk

Historical Overview of Alkylcyclopropylamine Synthesis and Initial Characterization Efforts

The synthesis of cyclopropylamines has been a significant area of research for many decades, with numerous methods developed and refined over time. acs.orgnih.gov The historical context provides a foundation for understanding the approaches available for synthesizing molecules like this compound.

One of the earliest and most versatile methods is the Curtius Rearrangement , discovered by Theodor Curtius in 1885. nih.govallen.in This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate. The isocyanate can then be hydrolyzed to yield a primary amine. nih.govnih.gov This method has been widely applied to the synthesis of cyclopropylamines from cyclopropanecarboxylic acids and remains a cornerstone of organic synthesis. allen.innih.govtestbook.comutoronto.ca

Another classical approach is the Hofmann Rearrangement , which converts a primary amide into a primary amine with one fewer carbon atom. This was historically a key step in the production of cyclopropylamine (B47189) from cyclopropanecarboxamide. google.comgoogle.com

In the mid-20th century, the Simmons-Smith reaction emerged as a powerful tool for cyclopropanation. wikipedia.orgtcichemicals.com While initially used for creating cyclopropane rings from alkenes, it laid the groundwork for methods that could incorporate an amino group. ucl.ac.uknih.gov

More modern methods have provided more direct and efficient routes. The Kulinkovich reaction , first reported in 1989, and its subsequent variations (Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions) have become highly valuable for synthesizing cyclopropanols and cyclopropylamines directly from esters, amides, or nitriles using titanium-based reagents. wikipedia.orgorganic-chemistry.orgacsgcipr.orgorganic-chemistry.orgorgsyn.org These methods represent a significant advance in the field, allowing for the construction of complex cyclopropylamine structures. acsgcipr.orgorgsyn.org

Reductive amination of cyclopropyl ketones is another crucial and widely used method for producing α-substituted cyclopropylamines. longdom.orgthieme-connect.commasterorganicchemistry.com This approach offers high functional group tolerance and is a key strategy for accessing amines from readily available carbonyl compounds. thieme-connect.commdpi.com

The development of these diverse synthetic strategies has enabled chemists to access a vast array of alkylcyclopropylamines, facilitating their exploration in medicinal chemistry and materials science. longdom.orgacs.org

Table 2: Key Synthetic Methods for Cyclopropylamines

MethodYear of Discovery/Key DevelopmentDescriptionKey Precursor
Curtius Rearrangement 1885Thermal decomposition of an acyl azide to an isocyanate, followed by hydrolysis.Carboxylic Acid
Hofmann Rearrangement 1881Conversion of a primary amide to a primary amine via an isocyanate intermediate.Amide
Simmons-Smith Reaction 1958Cyclopropanation of an alkene using an organozinc carbenoid.Alkene
Kulinkovich Reaction 1989Titanium-mediated reaction of an ester with a Grignard reagent to form a cyclopropanol.Ester
Kulinkovich-Szymoniak Reaction ~2001Titanium-mediated synthesis of primary cyclopropylamines from nitriles.Nitrile
Reductive Amination Widely usedReaction of a ketone/aldehyde with an amine source and a reducing agent.Ketone/Aldehyde

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dicyclopropylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVXMCNNRQIGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2,2 Dicyclopropylethan 1 Amine and Its Precursors

Comprehensive Analysis of Reported Synthetic Pathways to 2,2-Dicyclopropylethan-1-amine

Strategies Involving Reductive Amination of Dicyclopropyl Ketone Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgnih.gov This process typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, the logical precursor would be dicyclopropylacetaldehyde (B1346961).

The reaction would proceed via the initial formation of an imine intermediate through the condensation of dicyclopropylacetaldehyde with ammonia. Subsequent in-situ reduction of this imine would yield the target primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over metal catalysts such as nickel, palladium, or platinum is also a common method for the reduction of the imine intermediate. wikipedia.org

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Features
Sodium Cyanoborohydride (NaBH3CN) Methanol, Ethanol Selective for imines over carbonyls.
Sodium Triacetoxyborohydride (NaBH(OAc)3) Dichloromethane, Tetrahydrofuran Mild and selective; often used for acid-sensitive substrates.
Catalytic Hydrogenation (H2/Metal Catalyst) Ethanol, Methanol Can be highly efficient but may require higher pressures and temperatures.

Amination of Cyclopropyl-Containing Halogenoalkanes and Alcohols

The direct amination of alkyl halides or alcohols represents another fundamental approach to amine synthesis. To produce this compound via this route, a suitable precursor such as 2,2-dicyclopropyl-1-haloethane or 2,2-dicyclopropylethanol would be required.

Direct reaction of 2,2-dicyclopropyl-1-haloethane with ammonia can lead to the desired primary amine; however, this method often suffers from over-alkylation, resulting in the formation of secondary and tertiary amines as byproducts. To circumvent this, a large excess of ammonia is typically used.

Alternatively, alcohols can be converted to amines. This transformation is often achieved by first converting the alcohol into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source. Another approach involves the direct amination of alcohols using ammonia over a heterogeneous catalyst at elevated temperatures and pressures.

Utility of the Gabriel Synthesis for Primary Amine Formation

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the issue of over-alkylation. This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the liberation of the primary amine.

For the synthesis of this compound, the key intermediate would be 2,2-dicyclopropyl-1-haloethane. This halide would be reacted with potassium phthalimide to form N-(2,2-dicyclopropylethyl)phthalimide. The final step involves the cleavage of the phthalimide group to release the primary amine. This is commonly achieved by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis.

Table 2: Steps in the Gabriel Synthesis

Step Reagents Intermediate/Product
1. Alkylation Potassium Phthalimide, 2,2-dicyclopropyl-1-haloethane N-(2,2-dicyclopropylethyl)phthalimide
2. Deprotection Hydrazine hydrate (B1144303) or Acid/Base This compound

Reduction of Nitrile and Amide Precursors

The reduction of nitriles and amides provides a straightforward route to primary amines. These methods are advantageous as the precursors, nitriles and amides, can often be prepared from a variety of starting materials.

To synthesize this compound, the corresponding nitrile, 2,2-dicyclopropylacetonitrile, would be a key intermediate. This nitrile can be reduced to the primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Similarly, the reduction of 2,2-dicyclopropylacetamide would also yield the target amine. LiAlH4 is a common reagent for this transformation. The amide precursor could potentially be synthesized from the corresponding carboxylic acid, dicyclopropylacetic acid.

Phosphine-Catalyzed C(sp³)-H Amination of Dicyclopropylalkanes

Recent advances in organic synthesis have led to the development of methods for the direct functionalization of C(sp³)-H bonds. Phosphine-catalyzed C(sp³)-H amination is an emerging strategy that could potentially be applied to the synthesis of this compound from 1,1-dicyclopropylethane. This approach offers the advantage of atom economy and avoids the need for pre-functionalized starting materials. While this methodology is still developing, it represents a modern and potentially efficient route to the target compound.

Exploration of Key Synthetic Intermediates and Their Transformative Chemistry

Key intermediates for the potential synthesis of this compound include:

Dicyclopropylacetaldehyde: A crucial precursor for reductive amination. Its synthesis could potentially be achieved through the oxidation of 2,2-dicyclopropylethanol or via hydroformylation of vinyl dicyclopropane.

2,2-dicyclopropyl-1-haloethane: A necessary intermediate for the Gabriel synthesis and direct amination routes. It could be prepared from 2,2-dicyclopropylethanol via reaction with a suitable halogenating agent.

2,2-dicyclopropylethanol: A versatile intermediate that can be a precursor to both the aldehyde and the halide.

2,2-dicyclopropylacetonitrile: The starting material for the nitrile reduction pathway. Its synthesis could be envisioned through the reaction of a dicyclopropylmethyl halide with a cyanide salt.

2,2-dicyclopropylacetamide: The precursor for the amide reduction route, potentially accessible from dicyclopropylacetic acid.

The chemistry of these intermediates is centered around the functional group transformations necessary to introduce the amine functionality while preserving the dicyclopropyl moiety. The stability of the cyclopropane (B1198618) rings under various reaction conditions is a key consideration in the selection of reagents and the design of the synthetic route.

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Advanced Chemical Reactivity and Mechanistic Investigations of 2,2 Dicyclopropylethan 1 Amine

Reactions Centered on the Primary Amine Functionality

The primary amine group of 2,2-dicyclopropylethan-1-amine is a focal point for a variety of chemical transformations. Its reactivity is governed by the nucleophilic character of the nitrogen lone pair, which can engage with a wide array of electrophiles.

Detailed Analysis of Nucleophilic Reactivity and Derivatization Pathways (e.g., Amide, Sulfonamide, Urethane Formation)

The nucleophilicity of the primary amine allows for the synthesis of numerous derivatives, including amides, sulfonamides, and urethanes. These reactions are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

Amide Formation: The reaction of this compound with carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters yields the corresponding N-(2,2-dicyclopropylethyl)amides. The reaction typically proceeds via nucleophilic acyl substitution. youtube.com When reacting with more reactive acylating agents like acyl chlorides or anhydrides, the process is often rapid and may be conducted in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl). youtube.com Catalysis may be required for reactions with less reactive esters, often involving either acidic or basic conditions to enhance the electrophilicity of the ester carbonyl or the nucleophilicity of the amine, respectively. youtube.comrsc.org

Sulfonamide Formation: Sulfonamides are readily prepared by reacting this compound with sulfonyl chlorides. nih.gov This reaction is analogous to amide formation and is a robust method for creating the stable sulfonamide linkage. The process is typically carried out in the presence of a base. An alternative, efficient method involves the use of N-silylamines, where the reaction with sulfonyl chlorides proceeds smoothly, often in a solvent like acetonitrile, to produce high yields of the desired sulfonamide. nih.govresearchgate.net

Urethane Formation: Urethanes, or carbamates, are formed from the reaction of this compound with isocyanates or chloroformates. The reaction with an isocyanate (R-N=C=O) is a highly efficient, exothermic condensation that typically requires no catalyst. l-i.co.uk The amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. Tertiary amine catalysts can be used to promote the reaction, particularly in polyurethane foam formation where they influence both the gelling (urethane formation) and blowing (water-isocyanate reaction) reactions. l-i.co.ukekb.egrsc.org

Table 1: Derivatization Reactions of Primary Amines

Derivative Reactant General Reaction Conditions
Amide Acyl Chloride/Anhydride Aprotic solvent, often with a non-nucleophilic base
Amide Ester Acid or base catalysis, often requires heat
Sulfonamide Sulfonyl Chloride Presence of a base (e.g., pyridine, triethylamine)
Urethane Isocyanate Typically rapid, no catalyst needed; can be catalyzed by tertiary amines

Alkylation Studies and Quaternization Processes

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. As a primary amine, it can undergo successive alkylations. The first alkylation yields a secondary amine, the second a tertiary amine, and the third a quaternary ammonium salt.

Controlling the degree of alkylation can be challenging, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine. To achieve mono-alkylation, a large excess of the amine relative to the alkylating agent is typically used. Conversely, to favor quaternization, an excess of the alkylating agent is employed, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction. dtic.mil The use of a hindered organic base that is a poor nucleophile can be effective in promoting the reaction to the quaternary stage by acting solely as a proton acceptor. dtic.mil

Reactions with Nitrous Acid and Related Transformations

Primary aliphatic amines like this compound react with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl. chemistrysteps.comyoutube.com This reaction leads to the formation of a highly unstable aliphatic diazonium salt (R-N₂⁺). youtube.com

Unlike their more stable aromatic counterparts, aliphatic diazonium salts decompose rapidly, even at low temperatures, to release nitrogen gas (N₂) and form a carbocation intermediate. youtube.commsu.edu This carbocation is highly reactive and can undergo a variety of subsequent reactions, including:

Substitution: Reaction with water to form an alcohol.

Elimination: Loss of a proton to form an alkene.

Rearrangement: The carbocation may rearrange to a more stable form before subsequent reactions occur.

Due to the formation of a mixture of products, this reaction is often of limited synthetic utility for primary aliphatic amines. chemistrysteps.comlibretexts.org However, the vigorous effervescence of nitrogen gas is a characteristic observable feature of the reaction of a primary aliphatic amine with nitrous acid. youtube.com

Reactivity Profiles of the Dicyclopropyl Moieties

The dicyclopropyl groups in this compound possess significant ring strain (approximately 27 kcal/mol per ring), which makes them susceptible to ring-opening reactions under certain conditions. nih.gov

Investigations into Ring-Opening Reactions and Their Regioselectivity

Cyclopropane (B1198618) rings can be opened by electrophiles, nucleophiles, or radical species, particularly when activated by neighboring functional groups. nih.govbeilstein-journals.org In donor-acceptor cyclopropanes, which feature an electron-donating group and an electron-withdrawing group on the ring, the C-C bond vicinal to both substituents is typically cleaved. nih.gov The reactivity of the cyclopropane rings in this compound is influenced by the adjacent ethylamine (B1201723) moiety.

Ring-opening reactions are often promoted by acids or metal catalysts. rsc.org For instance, treatment with a Brønsted superacid can lead to protonation of the cyclopropane ring, forming a reactive dicationic species that undergoes ring opening. nih.gov The regioselectivity of the ring opening—that is, which of the three C-C bonds in the ring breaks—is a key consideration. In reactions catalyzed by transition metals like Rhodium(I), high regioselectivity can be achieved in the ring opening of vinyl cyclopropanes. nih.govacs.org Mechanistic studies suggest that these reactions can proceed through zwitterionic or carbene intermediates following the initial cleavage of the ring. researchgate.netuq.edu.au

Influence of the Amine Substituent on Cyclopropyl (B3062369) Ring Strain and Reactivity

The amine substituent influences the electronic properties and, consequently, the reactivity of the cyclopropyl rings. The electron-donating or withdrawing nature of the substituent can alter the bond lengths within the cyclopropane ring. Substituents can interact with the Walsh-type sigma orbitals of the ring, leading to a distortion of the ring's geometry. researchgate.net

In its neutral state, the amino group is electron-donating through the sigma system. However, under acidic conditions, the amine is protonated to form an ammonium group (-NH₃⁺). This ammonium group acts as a strong σ-electron-withdrawing group. This electron withdrawal can weaken the distal C-C bond of the cyclopropane ring (the bond furthest from the substituent), making it more susceptible to cleavage. nih.gov This effect, combined with potential charge-charge repulsion in transition states, can facilitate distal bond cleavage during acid-promoted ring-opening reactions. nih.gov Therefore, the reactivity and the pathway of ring-opening can be significantly modulated by the pH of the reaction medium.

Catalytic Activation and Functionalization of Cyclopropyl Rings

The cyclopropyl groups in this compound are susceptible to activation and functionalization through various catalytic methods. The inherent ring strain of approximately 27.6 kcal/mol makes these rings effective participants in reactions that lead to a release of this strain. masterorganicchemistry.com Transition metal catalysis is a prominent strategy for the activation of C–C bonds in cyclopropanes.

One of the key approaches involves the use of donor-acceptor (D-A) cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating group (like an amine) and an electron-withdrawing group. mdpi.com While this compound itself is not a classic D-A cyclopropane, the amine functionality can be derivatized to modulate its electronic properties and facilitate catalytic activation. Activation of such systems can be achieved through thermal methods, Lewis or Brønsted acid/base catalysis, and low-valent transition metal catalysis. mdpi.com

Palladium(II)-catalyzed enantioselective C–H activation of cyclopropanes represents a powerful method for their functionalization. nih.gov This approach allows for the introduction of various organic fragments through cross-coupling with organoboron reagents under mild conditions. For a molecule like this compound, directing group strategies could be employed, where the amine group, after appropriate protection, directs the catalyst to activate a specific C-H or C-C bond of the cyclopropyl rings.

Furthermore, rhodium-catalyzed cycloaddition reactions of dienes capped with cyclopropyl groups highlight the ability of the cyclopropyl unit to influence reactivity and be incorporated into larger ring systems. pku.edu.cnchemrxiv.org The strain of the cyclopropyl group can be a thermodynamic driving force in such transformations. Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives provide another avenue for functionalization, often proceeding through the formation of a cyclopropyl-substituted carbon radical which then undergoes ring opening. beilstein-journals.org

Catalyst SystemReaction TypePotential Application to this compound
Pd(II) with mono-N-protected amino acid ligandsEnantioselective C-H activation/cross-couplingDirected functionalization of the cyclopropyl C-H bonds.
Rh(I) complexes[4+1] Cycloaddition with COFormation of spirocyclic compounds if the ethanamine backbone is modified to a diene.
Ni(0) with terpyridine ligandsRing-opening difunctionalization of cyclopropyl ketonesDerivatization of the amine to a ketone could enable ring-opening and subsequent functionalization. chemrxiv.org
Visible-light photoredox catalysts[3+2] CycloadditionsReaction of the amine-derived radical cation with olefins to form cyclopentylamine derivatives. rsc.orgbris.ac.uk

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and controlling reaction outcomes. Mechanistic studies on analogous cyclopropylamines provide significant insights.

For this compound, kinetic analysis of its reactions would likely reveal complex pathways due to the presence of two cyclopropyl rings. Competitive and sequential ring-opening or functionalization reactions could occur, and their rates would be influenced by steric and electronic factors.

The reactivity of cyclopropanes is often governed by the stability of transition states and intermediates. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for analyzing the transition states of cyclopropane ring-opening reactions. researchgate.net For example, in the tandem Heck-ring-opening of cyclopropyldiol derivatives, the regioselectivity of the ring-opening is determined by the relative energies of the transition states. researchgate.net

The existence of the cyclopropyl cation as a stable species has been a subject of debate. Compelling experimental and theoretical evidence suggests that the cyclopropyl cation is a transition state rather than a stable intermediate, readily undergoing a disrotatory ring-opening to the allyl cation. researchgate.net This has significant implications for reactions of this compound that may proceed through cationic intermediates. The characterization of intermediates, such as radical cations in SET processes, is often achieved through spectroscopic techniques like Electron Spin Resonance (ESR). acs.org

Single Electron Transfer (SET) is a key mechanism in the reactivity of cyclopropylamines. acs.org The amine group can act as an electron donor, and upon SET to a suitable acceptor, a radical cation is formed. This radical cation is highly reactive and can undergo rapid ring opening of the cyclopropane ring. This process is driven by the release of ring strain.

ESR studies have been instrumental in providing evidence for the radical cation mechanism in the ring opening of cyclopropylamines. acs.org The formation of radical pairs through SET can be either thermal or photoinduced. nih.gov In the context of this compound, visible-light photoredox catalysis could be employed to initiate SET, leading to the formation of an amine radical cation. This intermediate could then undergo a cascade of reactions, including ring opening and subsequent functionalization. rsc.orgbris.ac.uk

The feasibility of an SET process can be predicted based on the redox potentials of the donor (the cyclopropylamine) and the acceptor. The subsequent reactions of the radical cation are then dictated by the stability of the resulting radical intermediates and the reaction conditions. For example, in the presence of an olefin, a [3+2] cycloaddition can occur to form a cyclopentylamine derivative. rsc.orgbris.ac.uk

Mechanistic AspectKey Findings from Analogous SystemsRelevance to this compound
Kinetic Studies Pyrolysis of cyclopropylamine (B47189) does not involve N-H bond cleavage in the rate-determining step. researchgate.netSuggests that initial C-C bond cleavage of the cyclopropyl ring is likely the primary thermal decomposition pathway.
Transition State Analysis The cyclopropyl cation is a transition state, not a stable intermediate. researchgate.netReactions proceeding through cationic pathways will likely involve direct conversion to ring-opened products.
SET Mechanisms Cyclopropylamine radical cations, formed via SET, undergo rapid ring opening. acs.orgPredicts that oxidative conditions will lead to facile ring-opening and functionalization of the cyclopropyl groups.

Rigorous Structural Characterization and Conformational Analysis

Advanced Spectroscopic Characterization for Conformational Elucidation

Spectroscopic methods are fundamental in defining the connectivity and dynamic nature of 2,2-Dicyclopropylethan-1-amine in a non-crystalline state.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical environment of each atom in the molecule. For this compound, ¹H and ¹³C NMR spectra are essential for structural verification.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons. The protons on the cyclopropyl (B3062369) rings exhibit complex multiplets in the upfield region (approximately 0.10–0.80 ppm), a characteristic feature of strained ring systems. dtic.mil The methine proton (CH) adjacent to the two cyclopropyl groups and the methylene (B1212753) protons (CH₂) of the ethylamine (B1201723) chain would appear as distinct multiplets, with their chemical shifts influenced by the neighboring amine and cyclopropyl groups. The amine protons (NH₂) typically present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. wisc.edu

¹³C NMR spectroscopy complements the proton data, with signals for the cyclopropyl carbons appearing at high field. The quaternary carbon atom bonded to both cyclopropyl rings would have a characteristic chemical shift, as would the methylene carbon adjacent to the nitrogen atom. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is representative and based on analogous structures.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
Cyclopropyl CH₂0.10 - 0.504 - 8Multiplet
Cyclopropyl CH0.60 - 0.8012 - 17Multiplet
C(2)-H1.30 - 1.5040 - 45Multiplet
C(1)-H₂2.60 - 2.8048 - 53Multiplet
NH₂1.10 - 2.00-Broad Singlet
C(2)-18 - 22-

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the vibrational modes of the molecule. nih.govelsevier.com The primary amine group is a key feature, giving rise to characteristic N-H stretching vibrations, typically observed in the 3300–3500 cm⁻¹ region in the IR spectrum. pageplace.de The corresponding N-H scissoring (bending) vibration is expected around 1590–1650 cm⁻¹.

Table 2: Key IR and Raman Vibrational Modes for this compound Frequencies are typical ranges for the specified functional groups.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
N-H Stretch (Amine)3300 - 3500IR
C-H Stretch (Cyclopropyl)3000 - 3100IR, Raman
C-H Stretch (Alkyl)2850 - 2960IR, Raman
N-H Bend (Amine)1590 - 1650IR
CH₂ Scissor1450 - 1470IR
C-C Stretch (Ring)1000 - 1250IR, Raman

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. thermofisher.comresearchgate.net For this compound (C₈H₁₅N), the exact mass of the molecular ion [M]⁺ would be determined with high precision, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.orgmiamioh.edu In this case, the most likely fragmentation would be the loss of the larger alkyl substituent, a cyclopropyl group, to form a stable iminium cation. This fragment would be expected to be the base peak in the spectrum. Other potential fragmentation pathways include the loss of an ethylamine radical or cleavage of the cyclopropane (B1198618) rings.

Table 3: Predicted HRMS Fragments for this compound Fragmentation is predicted based on established mechanisms for aliphatic amines.

m/z (Predicted)Possible FormulaFragmentation Pathway
125.1204[C₈H₁₅N]⁺Molecular Ion
84.0813[C₅H₁₀N]⁺α-cleavage (Loss of C₃H₅ radical)
70.0656[C₄H₈N]⁺Cleavage of C-C bond with rearrangement
56.0500[C₃H₆N]⁺Further fragmentation
44.0500[C₂H₆N]⁺α-cleavage (Loss of C₆H₉ radical)

X-ray Crystallographic Studies of this compound and its Synthesized Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. wikipedia.orgnih.gov While obtaining suitable crystals of the free amine can be challenging, derivatives such as hydrochloride or hydrobromide salts often yield high-quality crystals amenable to analysis.

A crystallographic study would yield a precise geometric description of the molecule. The C-C bond lengths within the cyclopropane rings are expected to be approximately 1.51 Å, consistent with other cyclopropyl systems. researchgate.net The internal C-C-C bond angles of the rings would be constrained to near 60°. The bond lengths and angles of the ethylamine chain would be expected to fall within standard values for sp³-hybridized carbon and nitrogen atoms. study.com Torsional angles, which define the rotation around single bonds, are crucial for describing the molecule's specific conformation in the crystal lattice.

Table 4: Expected Molecular Geometry Parameters from X-ray Crystallography Values are based on standard bond lengths and angles for analogous structures.

ParameterBond/AtomsExpected Value
Bond LengthC-C (cyclopropyl)~ 1.51 Å
Bond LengthC-N~ 1.47 Å
Bond LengthC-C (ethyl)~ 1.53 Å
Bond AngleC-C-C (cyclopropyl)~ 60°
Bond AngleC-C-N~ 109.5°
Torsional AngleC(ring)-C(2)-C(1)-NVaries with conformation (e.g., gauche/anti)

In the solid state, the molecule will adopt a specific low-energy conformation. The relative orientation of the two cyclopropyl groups and the ethylamine side chain is determined by minimizing steric hindrance. researchgate.net A theoretical conformational analysis suggests that staggered conformations, such as gauche or anti, around the C1-C2 bond would be energetically favored over eclipsed conformations. mdpi.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks in Solid State)

The investigation of intermolecular interactions, particularly hydrogen bonding, is crucial for understanding the solid-state structure and properties of primary amines like this compound. In the solid state, the amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. This would likely lead to the formation of a network of intermolecular N-H···N hydrogen bonds.

Computational Chemistry Approaches to Molecular Structure and Dynamics

In the absence of experimental data, computational chemistry serves as a powerful tool to predict the molecular structure, properties, and dynamics of compounds like this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations would be employed to determine the optimized molecular geometry of this compound in the gas phase. These calculations would provide key information such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate various electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, which can offer insights into the molecule's reactivity. While DFT is a standard computational tool, specific studies applying it to this compound are not available in the literature. nih.gov

The presence of flexible single bonds in this compound, particularly the C-C bonds of the ethyl chain and the bonds connecting the cyclopropyl groups, suggests the existence of multiple conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule. mdpi.comresearchgate.net

A systematic conformational search using molecular mechanics would identify the various low-energy conformers. Subsequently, molecular dynamics simulations could provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformations. These simulations would reveal the most stable (lowest energy) conformation and the energy barriers between different conformers. mdpi.comresearchgate.net However, no such computational studies have been published for this compound.

Computational methods can also be used to predict spectroscopic parameters, which can then be compared with experimental data for validation. For instance, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. The prediction of these parameters for this compound would be a standard computational task, but no such predictions have been reported.

Chiroptical Studies (if enantiomerically pure forms are synthesized or studied)

This compound possesses a chiral center at the carbon atom bonded to the amine group, meaning it can exist as a pair of enantiomers. Chiroptical studies, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for characterizing the stereochemistry of chiral molecules.

To perform chiroptical studies, the enantiomers of this compound would first need to be synthesized in an enantiomerically pure or enriched form. nih.gov This could be achieved through asymmetric synthesis or by resolution of a racemic mixture. Once isolated, the chiroptical properties of each enantiomer could be measured. These experimental spectra could then be compared with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations to determine the absolute configuration (R or S) of the enantiomers. There is currently no information in the scientific literature regarding the synthesis or chiroptical investigation of the enantiomers of this compound.

Theoretical and Computational Chemistry Insights into 2,2 Dicyclopropylethan 1 Amine

Quantum Chemical Analysis of Electronic Structure and Bonding

Prediction of Chemical Reactivity and Selectivity via Computational Models

Specific computational models predicting the chemical reactivity and selectivity of 2,2-dicyclopropylethan-1-amine have not been detailed in published research. Generally, such predictions are derived from the electronic structure analysis, where the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) can indicate susceptibility to nucleophilic or electrophilic attack. digitellinc.com Reactivity indices, such as chemical hardness, softness, and electrophilicity, can be calculated to provide a more quantitative measure of the molecule's reactive tendencies. researchgate.net However, without specific computational studies on this compound, any discussion of its reactivity remains speculative.

Molecular Electrostatic Potential (MEP) Mapping for Understanding Reactivity Sites

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP map is a valuable tool in computational chemistry that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de Regions of negative potential, typically colored in shades of red and yellow, indicate areas of high electron density that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential, shown in blue, denote areas of low electron density that are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, one would anticipate a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a likely site for interaction with electrophiles.

In Silico Elucidation of Reaction Mechanisms and Energy Profiles

Detailed in silico elucidations of reaction mechanisms and their corresponding energy profiles involving this compound are currently absent from the scientific literature. This type of computational study would involve mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies. Such investigations are crucial for understanding the feasibility and kinetics of chemical transformations. Without experimental or theoretical data on reactions involving this specific amine, a computational analysis of its reaction mechanisms cannot be provided.

Utilization As a Building Block and Chemical Scaffold in Organic Synthesis Research

Role in the Construction of Complex Molecules and Macrocycles

The incorporation of the 2,2-dicyclopropylethan-1-amine moiety into larger molecular frameworks can impart unique conformational constraints and lipophilic characteristics. The gem-dicyclopropyl group, with its rigid and three-dimensional nature, can serve as a valuable scaffold for the synthesis of complex molecules and macrocycles. The synthesis of macrocycles often involves the strategic use of building blocks that can control the geometry and pre-organization of the final structure. The dicyclopropyl unit can act as a linchpin, directing the cyclization in a desired manner to afford macrocycles with specific shapes and sizes.

While direct examples involving this compound are scarce, the principles of using sterically demanding groups to influence macrocyclization are well-established. The amine functionality provides a convenient handle for derivatization, allowing for its attachment to other molecular fragments through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. This versatility enables the integration of the dicyclopropylmethyl scaffold into a wide array of complex molecular architectures.

Table 1: Potential Coupling Reactions for Macrocycle Synthesis

Reaction Type Reactant A Reactant B Potential Macrocyclic Structure
Amide Coupling This compound Dicarboxylic acid Polyamide macrocycle
Reductive Amination This compound Dialdehyde Polyamine macrocycle
Nucleophilic Substitution This compound Dihaloalkane Crown ether analogue

Application as a Precursor for Novel Heterocyclic Systems

Primary amines are fundamental building blocks for the synthesis of a vast number of heterocyclic compounds. This compound can serve as a precursor to a variety of novel heterocyclic systems, where the dicyclopropylmethyl group can influence the electronic properties and steric environment of the resulting heterocycle.

For instance, condensation reactions with dicarbonyl compounds can lead to the formation of pyrroles, while reaction with appropriate reagents could yield imidazoles, pyrazoles, or other nitrogen-containing ring systems. The presence of the bulky dicyclopropyl group may direct the regioselectivity of these cyclization reactions and could also enhance the stability of the resulting heterocyclic products. The unique lipophilicity conferred by the dicyclopropyl moiety may also be advantageous in modulating the solubility and potential biological activity of these novel heterocycles.

Table 2: Potential Heterocyclic Systems Derived from this compound

Heterocycle Class Potential Synthetic Route Key Reagents
Pyrroles Paal-Knorr synthesis 1,4-Dicarbonyl compound
Imidazoles Radziszewski synthesis Glyoxal, Aldehyde
Pyrimidines Reaction with β-dicarbonyl compounds β-Diketone, β-Ketoester
Schiff Bases Condensation with aldehydes/ketones Aldehyde or Ketone

Exploration as a Ligand or Additive in Catalytic Processes (purely chemical, non-biological catalysis)

Amines are widely utilized as ligands for transition metals in a plethora of catalytic transformations. The nitrogen atom of this compound possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand complex. The steric bulk of the adjacent dicyclopropyl groups can create a specific coordination environment around the metal, which can influence the selectivity and activity of the catalyst.

For example, chiral derivatives of this compound could potentially be employed as ligands in asymmetric catalysis, where the defined steric environment could lead to high enantioselectivities. Furthermore, the electronic properties of the amine can be tuned through N-alkylation or N-arylation, allowing for the fine-tuning of the catalytic performance. In addition to acting as a ligand, this amine could also function as a basic additive or a phase-transfer catalyst in certain organic reactions.

Integration into Advanced Materials (e.g., as a monomer for specialized polymers, not biomedical materials)

The bifunctional nature of this compound, possessing a reactive amine group and a unique hydrocarbon scaffold, makes it a potential monomer for the synthesis of specialized polymers. Polymerization through the amine functionality, for example, by reaction with diacyl chlorides or diepoxides, could lead to the formation of polyamides or polyepoxides, respectively.

The incorporation of the rigid and bulky dicyclopropylmethyl group into the polymer backbone would be expected to significantly influence the material's properties. It could lead to polymers with high glass transition temperatures, enhanced thermal stability, and altered solubility characteristics. These properties could be beneficial for applications in advanced materials, such as high-performance plastics or specialty coatings, where durability and specific physical properties are required. The synthesis of polymers from monomers containing cyclopropyl (B3062369) groups has been explored, and the resulting materials often exhibit unique thermal and mechanical properties.

Table 3: Potential Polymer Types Incorporating this compound

Polymer Class Comonomer Linkage Type Potential Properties
Polyamide Diacyl chloride Amide High thermal stability, rigidity
Polyurea Diisocyanate Urea Enhanced stiffness, potential for hydrogen bonding
Polyepoxide Diepoxide Amine-epoxy adduct Cross-linked network, high modulus

Advanced Analytical Methodologies for Research Characterization and Purity Assessment

High-Resolution Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., GC-MS, LC-MS, SFC)

High-resolution chromatography is indispensable for separating 2,2-Dicyclopropylethan-1-amine from starting materials, by-products, and other impurities within a complex reaction mixture. The choice of technique is often dictated by the compound's volatility, polarity, and the potential need for chiral separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Given its amine functional group, this compound may require derivatization to reduce its polarity, improve peak shape, and enhance volatility for GC analysis. This combination of gas chromatography for separation and mass spectrometry for detection provides high sensitivity and robust compound identification based on mass spectra and retention times. nih.gov GC-MS is particularly effective for identifying and quantifying trace-level impurities in the final product. mdpi.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Derivatizing Agent N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. rsc.org For this compound, reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer is a suitable approach. Tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for quantifying the compound in complex biological or environmental matrices. nih.gov The use of multiple reaction monitoring (MRM) mode allows for precise quantification even at very low concentrations. mdpi.com

Table 2: Representative LC-MS/MS Conditions for Quantification of this compound

ParameterCondition
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Precursor Ion (M+H)+ → Product Ion (specific fragment)

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed and reduced consumption of organic solvents. chromatographyonline.comwiley.com Since this compound is a chiral primary amine, SFC is exceptionally well-suited for separating its enantiomers. The technique typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent like methanol. chromatographyonline.com The choice of a chiral stationary phase (CSP) is critical for achieving enantiomeric resolution. Polysaccharide-based and crown ether-derived CSPs have shown excellent performance in separating primary amines. wiley.com

Advanced Spectroscopic Techniques for Purity and Structural Integrity Verification (e.g., Quantitative NMR)

While chromatography is excellent for separation, spectroscopic methods are required to confirm the structural identity and determine the absolute purity of the isolated compound.

Quantitative Nuclear Magnetic Resonance (qNMR): Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself. researchgate.netacanthusresearch.com Unlike chromatographic methods where detector response can vary between compounds, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal under specific experimental conditions. acanthusresearch.com For 1H qNMR, the purity of this compound can be accurately determined by integrating a well-resolved signal from the analyte and comparing it to the integral of a certified internal standard of known purity and weight. acs.org This makes qNMR a powerful, versatile, and orthogonal tool for purity assessment. researchgate.netacs.org

To achieve accurate results, qNMR experiments require specific acquisition parameters, such as a sufficiently long relaxation delay, to ensure complete relaxation of all relevant nuclei before the next scan. nih.gov

Table 3: Example Calculation for Purity of this compound by qNMR

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 15.0 mg10.0 mg
Molecular Weight (MW) 125.21 g/mol116.07 g/mol
Number of Protons (N) 2 (for -CH2NH2 group)2 (for olefinic protons)
Integral Area (I) 1.000.95
Purity of Standard (Pstd) -99.9%
Purity Formula Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Calculated Purity (Panalyte) 97.5%

Development of Novel Analytical Protocols for Trace Analysis and Reaction Monitoring in Research Settings

In a research context, it is often necessary to detect minute quantities of this compound or to monitor its formation in real-time.

Trace Analysis: Detecting trace amounts of this compound, for instance as a residual starting material or as a metabolite in a biological system, requires highly sensitive analytical methods. A simple and sensitive ion chromatography method has been developed for the determination of the related compound cyclopropylamine (B47189) in pharmaceutical drug substances, achieving a limit of detection (LOD) of 0.10 µg/mL. nih.gov Similar strategies, possibly involving derivatization to introduce a chromophore or a more easily ionizable group, could be developed for this compound to enhance detection by HPLC-UV or LC-MS.

Reaction Monitoring: The ability to monitor the progress of the synthesis of this compound is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. This can be achieved by taking small aliquots from the reaction mixture at various time points and analyzing them rapidly. Techniques like Ultra-Performance Liquid Chromatography (UPLC)-MS are well-suited for this purpose due to their fast analysis times and ability to provide mass information on reactants, intermediates, products, and by-products. This data allows for the generation of kinetic profiles for the reaction, leading to improved yields and purity of the final product.

Future Research Trajectories and Unexplored Avenues for 2,2 Dicyclopropylethan 1 Amine

Development of Sustainable and Green Synthetic Approaches

The future synthesis of 2,2-dicyclopropylethan-1-amine is poised for a paradigm shift towards environmentally benign methodologies. benthamdirect.com Current synthetic routes to amines often rely on classical methods that may involve harsh reagents, stoichiometric waste, and significant energy consumption. rsc.org The development of sustainable alternatives is crucial.

Future research should focus on catalytic methods that improve atom economy and reduce environmental impact. rsc.orgrsc.org Key areas for exploration include:

Hydrogen Borrowing Amination: This powerful strategy utilizes alcohols as starting materials, which can be derived from biomass, reacting them with an amine source (like ammonia (B1221849) for a primary amine) to produce the target amine and water as the sole byproduct. rsc.org Adapting this for 2,2-dicyclopropylethanol would represent a highly atom-economical route.

Reductive Amination of Bio-based Feedstocks: Investigating the synthesis of 2,2-dicyclopropylacetaldehyde from renewable resources, followed by green reductive amination, is a promising avenue. acs.org This could involve using greener reducing agents or biocatalytic processes to minimize waste. acs.org

Novel Catalytic Systems: The design of novel, non-precious metal catalysts for amination reactions is a significant goal. Exploring earth-abundant metal catalysts or even metal-free catalytic systems would enhance the sustainability of the synthesis.

Table 1: Comparison of Potential Green Synthetic Routes

Synthetic Method Potential Starting Material Key Advantages Research Focus
Hydrogen Borrowing 2,2-Dicyclopropylethanol High atom economy, water as byproduct Catalyst development, use of bio-derived alcohols
Green Reductive Amination 2,2-Dicyclopropylacetaldehyde Use of greener reagents, potential for biocatalysis Synthesis from renewable feedstocks, enzymatic process design

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

The unique structure of this compound, characterized by the high ring strain of the cyclopropyl (B3062369) groups, suggests a rich and largely unexplored reactivity profile. wikipedia.orgnih.gov The cyclopropyl group can act as a saturated equivalent of a double bond, participating in unique transformations. wikipedia.org

Future research is expected to uncover novel reactions, including:

Ring-Opening Reactions: The strained cyclopropane (B1198618) rings are susceptible to cleavage under various conditions (e.g., with electrophiles, transition metals, or photochemically). nih.govnih.gov Investigating these ring-opening reactions could lead to the synthesis of complex acyclic or larger cyclic structures not easily accessible by other means.

Cycloaddition Reactions: Cyclopropylamines can participate in formal cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered rings. rsc.orgchemrxiv.org Exploring the potential of this compound as a partner in such reactions with various olefins or alkynes could yield novel heterocyclic and carbocyclic scaffolds.

Radical-Mediated Transformations: The formation of a radical at the nitrogen center could initiate a cascade of reactions involving the cyclopropyl rings. rsc.org This could lead to unprecedented molecular rearrangements and the formation of intricate molecular architectures.

Table 2: Potential Unprecedented Reactions of this compound

Reaction Type Potential Reactant Expected Product Class Key Area of Investigation
Lewis Acid-Catalyzed Ring Opening Strong Electrophiles Functionalized linear alkanes or larger rings Selectivity of ring opening, trapping of intermediates
Photochemical [3+2] Cycloaddition Electron-deficient olefins N-substituted cyclopentane (B165970) derivatives Reaction scope, diastereoselectivity, mechanism

Integration into Emerging Fields of Chemical Methodology and Reaction Design

The distinct structural features of this compound make it an attractive candidate for use in emerging areas of chemical synthesis. Its potential as a building block, ligand, or catalyst component remains to be explored.

As a Synthetic Building Block: The dicyclopropylethyl scaffold could be incorporated into larger molecules, such as pharmaceuticals or agrochemicals, to modulate properties like metabolic stability, lipophilicity, and binding affinity. nih.govlongdom.org The rigid and three-dimensional nature of the dicyclopropyl group is a desirable feature in modern drug design.

In Ligand Design: The amine functionality allows for the straightforward development of novel ligands for transition metal catalysis. The bulky dicyclopropylmethyl group could create a unique steric environment around a metal center, potentially leading to novel reactivity and selectivity in catalytic transformations.

In Asymmetric Catalysis: Derivatization of the primary amine to form chiral secondary or tertiary amines, or amides, could yield new chiral ligands or organocatalysts. The proximity of the chiral center to the bulky dicyclopropyl groups could enforce high levels of stereocontrol in asymmetric reactions.

Further Exploration of Theoretical Predictions through Experimental Validation

The interplay between computational chemistry and experimental work is a cornerstone of modern chemical research. ijrpr.com For this compound, theoretical studies can provide invaluable insights into its structure, properties, and reactivity, guiding future experimental investigations. researchgate.net

Conformational Analysis and Electronic Structure: Computational modeling can predict the preferred conformations of the molecule and elucidate the electronic effects of the dicyclopropyl substitution. ijrpr.com Understanding the hybridization and bonding within the strained rings can help rationalize its chemical behavior. wikipedia.org

Reaction Mechanism Prediction: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways, calculate activation barriers, and predict the structures of intermediates and transition states for the novel transformations discussed above. rsc.orgnih.gov This can help prioritize experimental efforts towards the most promising avenues.

Experimental Verification: A key future direction will be the synthesis of this compound and its derivatives to experimentally test the hypotheses generated from theoretical studies. mdpi.comresearchgate.net This includes quantifying its reactivity, measuring kinetic parameters, and fully characterizing the products of its novel transformations using modern analytical techniques. researchgate.net

Table 3: Synergy of Theoretical and Experimental Approaches

Area of Study Theoretical Prediction Experimental Validation Potential Outcome
Reactivity Calculation of reaction energy barriers for ring-opening. Kinetic studies of reactions with various electrophiles. Rational design of selective ring-opening transformations.
Spectroscopic Properties Prediction of NMR and IR spectra for different conformers. Measurement and analysis of spectroscopic data. Detailed understanding of molecular structure and dynamics.

Q & A

Q. What are the key challenges in synthesizing 2,2-Dicyclopropylethan-1-amine with high enantiomeric purity?

Synthesis of chiral amines like this compound requires precise control over stereochemistry. Cyclopropane rings introduce steric hindrance, complicating nucleophilic substitution or reductive amination steps. Methodologies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2R)-configured precursors) to direct stereochemistry .
  • Catalytic asymmetric synthesis : Transition metal catalysts (e.g., Ru or Pd) for enantioselective hydrogenation of imine intermediates .
  • Resolution techniques : Chiral column chromatography or enzymatic resolution to separate enantiomers post-synthesis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Spectroscopic analysis :
  • NMR : 1^1H and 13^13C NMR to confirm cyclopropane ring geometry and amine proton environments .
  • Mass spectrometry : High-resolution MS to verify molecular formula (e.g., C8_8H14_{14}N2_2) .
    • X-ray crystallography : For absolute stereochemical confirmation, particularly when crystallizable derivatives (e.g., hydrochloride salts) are prepared .

Q. What experimental parameters influence the stability of this compound under storage conditions?

  • Temperature : Store at –20°C to minimize degradation via cyclopropane ring strain relief .
  • Light exposure : Protect from UV light to prevent radical-mediated decomposition .
  • Solvent choice : Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of the amine group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Calculate transition states for cyclopropane ring-opening reactions or amine coordination to metal catalysts .
  • Molecular dynamics : Simulate solvent effects on stereochemical outcomes during synthesis .
  • Data validation : Cross-reference computational predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Systematic SAR studies : Modify substituents (e.g., replacing cyclopropane with adamantyl groups) to isolate structure-activity relationships .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in receptor binding or toxicity .
  • Replication assays : Use standardized cell lines (e.g., HEK293 for neurological targets) to minimize variability .

Q. How can researchers optimize HPLC methods for separating this compound enantiomers?

  • Chiral stationary phases : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases (e.g., ethanol/heptane) .
  • Method validation :
  • Resolution (Rs) : Target Rs > 1.5 for baseline separation .
  • Detection : Couple with evaporative light scattering (ELS) or charged aerosol detection (CAD) for amine quantification .

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?

  • In vitro assays : Use liver microsomes to measure metabolic stability and identify oxidation products (e.g., hydroxylated derivatives) .
  • Docking studies : Model the amine’s binding to CYP3A4 active sites to predict metabolic pathways .
  • Isotope labeling : 14^{14}C-tracing to track metabolite formation in vivo .

Methodological Considerations

Q. How to design a stability-indicating assay for this compound in biological matrices?

  • Sample preparation : Acidify plasma/serum to protonate the amine, followed by SPE extraction .
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for selective quantification amid matrix interferences .
  • Forced degradation : Expose the compound to heat, light, and pH extremes to validate assay robustness .

Q. What are the pitfalls in interpreting NMR data for cyclopropane-containing amines?

  • Ring current effects : Cyclopropane rings distort chemical shifts of adjacent protons, requiring careful assignment .
  • Dynamic effects : Conformational flexibility may lead to averaged signals; use low-temperature NMR to "freeze" rotamers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.